2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
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Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features both indole and benzodioxepin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzodioxepin intermediates. Common synthetic routes may involve:
Formylation of Indole: The indole ring is formylated using reagents like Vilsmeier-Haack reagent.
Coupling Reaction: The formylated indole is then coupled with a benzodioxepin derivative through a nucleophilic substitution reaction.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole and benzodioxepin rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and benzodioxepin derivatives.
Scientific Research Applications
2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzodioxepin ring can also interact with biological membranes, affecting their properties. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the benzodioxepin ring.
Benzodioxepin derivatives: Share the benzodioxepin moiety but lack the indole ring.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to the combination of both indole and benzodioxepin moieties in a single molecule. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(3-formylindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide |
InChI |
InChI=1S/C22H22N2O5/c1-27-19-10-21-20(28-7-4-8-29-21)9-15(19)11-23-22(26)13-24-12-16(14-25)17-5-2-3-6-18(17)24/h2-3,5-6,9-10,12,14H,4,7-8,11,13H2,1H3,(H,23,26) |
InChI Key |
DWUAURWGYFXCPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C=O)OCCCO2 |
Origin of Product |
United States |
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